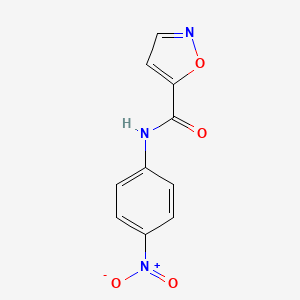
N-(4-nitrophenyl)isoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Isoxazole derivatives can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . A novel one-pot green approach has been designed to synthesize new oxazole derivatives .Molecular Structure Analysis
The molecular structure of “N-(4-nitrophenyl)isoxazole-5-carboxamide” consists of a five-membered heterocyclic moiety . The structure is based on the isoxazole ring, which is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom .Aplicaciones Científicas De Investigación
Anticancer Activity
- Isoxazole derivatives have been synthesized and evaluated for their anticancer activity, with some compounds showing promising results against hepatic cancer. These compounds have been compared with standard drugs like doxorubicin, exhibiting good results, especially considering their toxic effects on normal cell lines (Hassan et al., 2019).
- Another study focused on N-phenyl-5-carboxamidyl isoxazoles demonstrated significant anticancer activity against colon cancer cells, highlighting the inhibition of JAK3/STAT3 signaling pathways as a potential mechanism of action. This research points to the promising role of these compounds in colon cancer treatment (Shaw et al., 2012).
Antimicrobial and Antifungal Activities
- Research on isoxazole derivatives has also shown strong antimicrobial effects, with certain compounds exhibiting significant antibacterial and antifungal activities. These findings support the potential use of isoxazole compounds in treating infections (Dhaduk & Joshi, 2022).
Anti-inflammatory and Neuroprotective Activities
- Isoxazole-containing sulfonamides have been identified as potent inhibitors of carbonic anhydrase II and VII, enzymes involved in various physiological processes, including inflammation and neuropathic pain. This suggests a potential application in treating conditions associated with these enzymes (Altug et al., 2017).
- A study on arylisoxazole-chromenone carboxamides explored their inhibitory activity on cholinesterase, a key enzyme in Alzheimer's disease, indicating potential neuroprotective effects. The research highlights the compound's efficacy in inhibiting acetylcholinesterase and butyrylcholinesterase, important for Alzheimer's disease management (Saeedi et al., 2020).
Herbicidal Activity
- N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides have been designed and evaluated for herbicidal activity, showing significant inhibition against certain weeds. This research underscores the potential agricultural applications of isoxazole derivatives in weed management (Sun et al., 2020).
Safety and Hazards
Direcciones Futuras
Isoxazole and its derivatives have several applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities . This has led to an increase in research aimed at synthesizing various isoxazole derivatives and screening them for various biological activities . The main directions and recent trends in the synthesis of isoxazoles have been summarized in a review , which also provides examples of the use of isoxazoles as biologically active compounds in medicinal chemistry .
Propiedades
IUPAC Name |
N-(4-nitrophenyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-10(9-5-6-11-17-9)12-7-1-3-8(4-2-7)13(15)16/h1-6H,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFUTWYCRGNLCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=NO2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
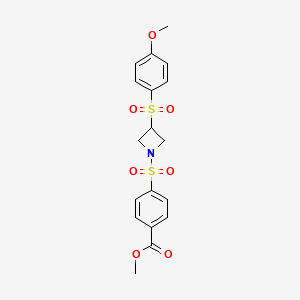
![N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B2794362.png)
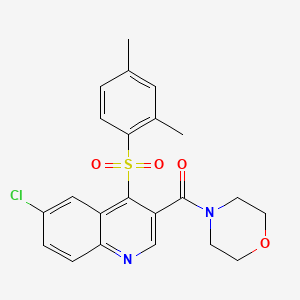

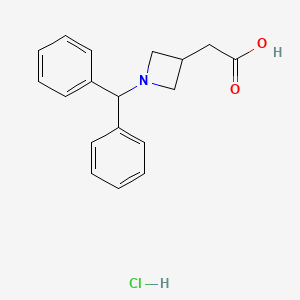
![N-(4-chlorobenzyl)-2-[(6-pyridin-4-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2794368.png)
![Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(methylsulfanyl)butanoate](/img/structure/B2794369.png)
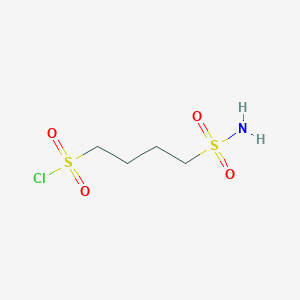
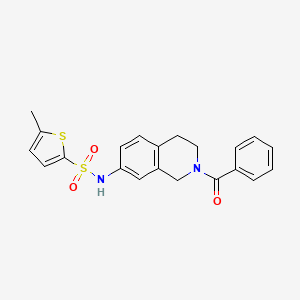
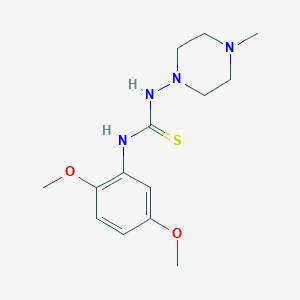
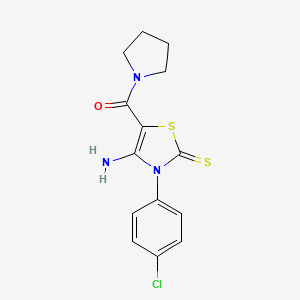

![N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2794380.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2794382.png)
